1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
The synthesis of 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with appropriate reagents to form the piperazine ring.
Introduction of the sulfonyl group: This step involves the sulfonylation of the piperazine ring using sulfonyl chlorides under basic conditions.
Substitution reactions:
Final coupling: The final step involves coupling the substituted phenyl rings with the piperazine core under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system or as anti-inflammatory agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or modulator of a particular enzyme or receptor, leading to therapeutic effects.
Comparison with Similar Compounds
1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)piperazine: This compound lacks the sulfonyl and nitro groups, making it less versatile in terms of chemical reactivity.
1-(2-Nitrophenyl)piperazine: This compound lacks the ethoxy and methoxy groups, which may affect its biological activity and solubility.
4-(2-Nitrophenyl)sulfonylpiperazine: This compound lacks the ethoxy and methoxy groups on the phenyl ring, which may influence its interaction with biological targets.
The uniqueness of 1-[(4-Ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S.C2H2O4/c1-3-29-18-9-8-16(14-19(18)28-2)15-21-10-12-22(13-11-21)30(26,27)20-7-5-4-6-17(20)23(24)25;3-1(4)2(5)6/h4-9,14H,3,10-13,15H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDAHGOIVAIAFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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